5-Bromo-6,7-difluoroindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6,7-difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3BrF2NO2 It is a derivative of indoline-2,3-dione, featuring bromine and fluorine substituents at the 5th, 6th, and 7th positions of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-difluoroindoline-2,3-dione typically involves the bromination and fluorination of indoline-2,3-dione. One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
5-Bromo-6,7-difluoroindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-fluoroindoline-2,3-dione
- 6-Bromo-7-fluoroindoline-2,3-dione
- 5,6-Difluoroindoline-2,3-dione
Uniqueness
5-Bromo-6,7-difluoroindoline-2,3-dione is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H2BrF2NO2 |
---|---|
Molecular Weight |
262.01 g/mol |
IUPAC Name |
5-bromo-6,7-difluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrF2NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |
InChI Key |
QEWWGKJXPHVAGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)F)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.